2,3-Dimethyl-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2,3-dimethyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
LAUMVOSQJSQRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. wikipedia.org This arrangement confers a set of properties that are a hybrid of both the aromatic system and the carboxylic acid functional group. The carboxyl group is acidic and can undergo typical reactions such as esterification, formation of amides, and conversion to acyl chlorides. chemicalbook.com
The benzene (B151609) ring, on the other hand, can participate in electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are heavily influenced by the existing substituents on the ring. In the case of 2,3-Dimethyl-5-nitrobenzoic acid, the ring is substituted with two electron-donating methyl groups and two electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group. Both the nitro and carboxylic acid groups are deactivating and meta-directing for electrophilic aromatic substitution. wikipedia.org The presence of the electron-withdrawing nitro group also increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. wikipedia.org The interplay of these activating and deactivating groups on the same aromatic nucleus makes this compound a molecule with nuanced chemical behavior.
Significance in Contemporary Organic Synthesis and Materials Science
While specific, large-scale applications of 2,3-Dimethyl-5-nitrobenzoic acid are not widely documented, its structure suggests significant potential as a versatile building block in organic synthesis and a precursor in materials science. Its utility is inferred from the known applications of its chemical relatives.
In organic synthesis, nitroaromatic compounds are crucial intermediates. chemiis.com The nitro group can be readily reduced to an amino group (-NH₂), a key functional group transformation that opens pathways to a wide array of other molecules, including dyes and pharmaceuticals. wikipedia.org For instance, related compounds like 2-methyl-3-nitrobenzoic acid serve as starting materials for synthesizing complex heterocyclic structures, such as indole (B1671886) derivatives that have applications as receptor ligands. chemicalbook.com Similarly, 2-chloro-5-nitrobenzoic acid is used in the synthesis of compounds with potential antibacterial activity. chemicalbook.com By analogy, this compound could be a valuable precursor for creating novel pharmacologically active agents.
The carboxylic acid function further enhances its synthetic utility, allowing for the creation of esters, amides, and other acid derivatives. These reactions are fundamental in drug development and the synthesis of fine chemicals. A patent for a synthesis method of the related 2-methyl-3-fluoro-6-nitrobenzoic acid highlights its role as an important pharmaceutical intermediate for synthesizing small-molecule drugs. patsnap.com
In the field of materials science, aromatic carboxylic acids are employed as ligands to create coordination polymers, also known as metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. For example, 2-chloro-5-nitrobenzoic acid can act as a ligand to form a luminescent coordination polymer with Europium(III) ions. chemicalbook.com The specific arrangement of functional groups on this compound could lead to the formation of novel polymers with unique structural and functional properties.
Chemical Reactivity, Transformation, and Derivatization of 2,3 Dimethyl 5 Nitrobenzoic Acid
Reactions of the Carboxylic Acid Moiety of 2,3-Dimethyl-5-nitrobenzoic Acid
The carboxyl group (-COOH) is a primary site for reactions such as esterification, amidation, and salt formation.
The carboxylic acid functional group readily undergoes esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. This equilibrium-driven reaction typically requires heating and the removal of water to achieve high yields. For instance, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid such as sulfuric acid (H₂SO₄) would yield the corresponding methyl or ethyl ester. truman.edu A patent describing the esterification of various nitrobenzoic acids with glycerol (B35011) highlights the use of an acid catalyst and an entraining liquid like toluene (B28343) to remove water azeotropically, driving the reaction towards the ester product. google.com While a specific ester, 2,3-Dimethyl-5-nitro-benzoic acid 2,3-dimethyl-phenyl ester, is documented, the precise synthetic details are not publicly available. guidechem.com
Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3-dimethyl-5-nitrobenzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. This two-step process is generally efficient and widely applicable. bris.ac.uk
| Reaction Type | Generic Reactant | Typical Reagents/Conditions | Generic Product |
|---|---|---|---|
| Esterification | Alcohol (R-OH) | H₂SO₄ (catalyst), Heat, Removal of H₂O | 2,3-Dimethyl-5-nitrobenzoate ester |
| Amidation | Amine (R₂NH) | 1. SOCl₂ or (COCl)₂ 2. Amine | N-substituted-2,3-dimethyl-5-nitrobenzamide |
As a carboxylic acid, this compound readily reacts with bases to form salts. With strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it forms water-soluble sodium or potassium 2,3-dimethyl-5-nitrobenzoate. These neutralization reactions are typically rapid and exothermic. chemicalbook.com Reaction with weaker bases like sodium bicarbonate or ammonia (B1221849) also yields the corresponding salt.
The carboxylate anion, along with the potential involvement of the nitro group's oxygen atoms, makes 2,3-dimethyl-5-nitrobenzoate a potential ligand for metal ions. While specific complexation studies on this exact molecule are not prominent in the literature, extensive research on related nitrobenzoic acids demonstrates their versatility as ligands in coordination chemistry. nih.gov For example, 3,5-dinitrobenzoate (B1224709) (3,5-DNB) has been shown to coordinate with a variety of metal ions through its carboxylate group, and sometimes through the nitro groups as well, forming mono-, di-, or trinuclear complexes. nih.gov It is expected that 2,3-dimethyl-5-nitrobenzoate would similarly form stable complexes with transition metals and lanthanides, with the carboxylate group acting as the primary binding site.
Reactions of the Nitro Group in this compound
The nitro group (-NO₂) is a strong electron-withdrawing group that can be chemically reduced and significantly influences the reactivity of the aromatic ring.
The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). This conversion is a key step in the synthesis of many pharmaceutical and dye intermediates. The reduction of this compound to 5-amino-2,3-dimethylbenzoic acid can be accomplished using several established methods.
Standard conditions include the use of a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid (Fe/HCl), or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). sciencemadness.org Catalytic hydrogenation is another effective method, involving hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). sciencemadness.org A more specialized and selective method involves using zinc or magnesium powder with hydrazine (B178648) glyoxylate, which can reduce the nitro group without affecting other potentially reducible groups.
| Reagent System | Description | Product |
|---|---|---|
| Fe / HCl or CH₃COOH | Classic Bechamp reduction; inexpensive and effective. sciencemadness.org | 5-Amino-2,3-dimethylbenzoic acid |
| SnCl₂ / HCl | A common laboratory method for nitro group reduction. | 5-Amino-2,3-dimethylbenzoic acid |
| H₂ / Pd-C | Catalytic hydrogenation, often provides clean, high-yield reactions. sciencemadness.org | 5-Amino-2,3-dimethylbenzoic acid |
| Zn or Mg / Hydrazine Glyoxylate | A selective catalytic transfer hydrogenation method. | 5-Amino-2,3-dimethylbenzoic acid |
The substituents on the benzene (B151609) ring dictate the position and rate of electrophilic aromatic substitution. In this compound, the directing effects are as follows:
-COOH (Carboxylic acid group): Strongly deactivating and a meta-director. wikipedia.org
-NO₂ (Nitro group): Strongly deactivating and a meta-director. msu.eduwikipedia.org
-CH₃ (Methyl groups): Activating and ortho, para-directors.
The positions on the ring are C4 and C6. The powerful deactivating nature of the nitro and carboxyl groups significantly reduces the ring's reactivity towards electrophiles, requiring harsh conditions for substitution to occur. The directing effects of the existing groups are additive. The nitro group at C5 directs incoming electrophiles to its meta positions (C1 and C3), which are already substituted. The carboxylic acid at C1 directs to its meta positions (C3 and C5), which are also substituted. The methyl groups at C2 and C3 are activating and direct to their ortho and para positions.
The C2-methyl directs to C1 (substituted), C3 (substituted), and C6.
The C3-methyl directs to C2 (substituted), C4, and C5 (substituted).
Considering all effects, the most likely position for an electrophilic attack is C4, which is ortho to the C3-methyl and para to the C1-carboxyl group (though the carboxyl is deactivating). The second possibility is C6, which is ortho to the C2-methyl group. Steric hindrance from the adjacent methyl and carboxyl groups would likely disfavor substitution at C6, making C4 the most probable site for reactions like nitration, halogenation, or sulfonation, should they be forced to occur.
Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings but is facilitated by strong electron-withdrawing groups. The presence of the nitro group could potentially allow for nucleophilic displacement of a suitable leaving group on the ring, though no such examples are readily available for this specific molecule.
Reactions Involving Alkyl Substituents on the Aromatic Ring
The two methyl groups on the aromatic ring can undergo oxidation reactions. Vigorous oxidation with strong agents like hot alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize both methyl groups to carboxylic acids, transforming the molecule into 5-nitro-1,2,3-benzenetricarboxylic acid. ncert.nic.in
Selective oxidation of one methyl group is also possible under controlled conditions. For instance, processes have been developed for the selective air oxidation of one methyl group on a related compound, 1,3-dimethyl-2-nitrobenzene, to yield 3-methyl-2-nitrobenzoic acid. google.com It is plausible that similar controlled oxidation could convert one of the methyl groups of this compound into a second carboxyl group, yielding a dicarboxylic acid. Furthermore, reagents like chromyl chloride (CrO₂Cl₂) in an Etard reaction could potentially oxidize a methyl group to an aldehyde, although the strong deactivation of the ring might inhibit this reaction. ncert.nic.in
Selective Oxidation of Methyl Groups
The oxidation of the methyl groups of this compound can be controlled to selectively yield either a monocarboxylic or a dicarboxylic acid. The complete oxidation of both methyl groups results in the formation of 5-nitroisophthalic acid, a compound utilized in the synthesis of various pharmaceutical agents. chemicalbook.com This transformation typically requires strong oxidizing agents and forcing reaction conditions.
Conversely, the selective oxidation of a single methyl group, a more nuanced process, can also be achieved. This partial oxidation is influenced by the choice of oxidizing agent, reaction conditions, and the electronic nature of the substituted benzene ring. For instance, processes involving the air oxidation of similar dimethylnitroaromatic compounds have been developed, highlighting the feasibility of selective oxidation. These methods often employ a metal catalyst and an initiator to facilitate the reaction under controlled conditions. google.comgoogle.com The selective oxidation of one methyl group in a related compound, 1,3-dimethyl-2-nitrobenzene, to produce 3-methyl-2-nitrobenzoic acid suggests that similar selectivity can be achieved for this compound. google.comgoogle.com
More general methods for the oxidation of nitrotoluenes to their corresponding nitrobenzoic acids involve the use of nitric acid at elevated temperatures and pressures. google.com Furthermore, the oxidation of a methyl group to a carboxylic acid in a related dinitrotoluene derivative has been accomplished using potassium permanganate in combination with sodium hypochlorite.
The following table outlines representative conditions for the oxidation of methyl groups in nitroaromatic compounds, which can be extrapolated to the selective oxidation of this compound.
Table 1: Representative Conditions for the Oxidation of Methyl Groups in Nitroaromatic Compounds
| Starting Material | Oxidizing Agent(s) | Catalyst/Initiator | Solvent | Product | Reference(s) |
|---|---|---|---|---|---|
| 1,3-Dimethyl-2-nitrobenzene | Oxygen (air) | Metal catalyst | Not specified | 3-Methyl-2-nitrobenzoic acid | google.com, google.com |
| Nitrotoluenes | Nitric acid | - | - | Nitrobenzoic acids | google.com |
| 2-Amino-5-nitrotoluene | Potassium permanganate, Sodium hypochlorite | - | Ethanol | 2-Amino-5-nitrobenzoic acid | |
| Isophthalic acid | Nitric acid, Sulfuric acid | - | - | 5-Nitroisophthalic acid | chemicalbook.com, google.com |
Mechanistic Investigations of Key Chemical Transformations Involving this compound
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of the oxidation of its methyl groups can be inferred from established principles of organic chemistry and studies on analogous compounds.
Kinetic studies are crucial for understanding the step-by-step process of a chemical reaction and for optimizing reaction conditions. For the oxidation of the methyl groups of this compound, kinetic investigations would likely focus on the rate of disappearance of the starting material and the rate of formation of the mono- and di-oxidized products.
In the case of this compound, the two methyl groups are not equivalent. The methyl group at the 2-position is ortho to the carboxylic acid group, while the methyl group at the 3-position is meta to it. This difference in position influences the electronic environment of the methyl groups and, consequently, their reactivity. The electron-withdrawing nature of the carboxylic acid and nitro groups deactivates the aromatic ring, making the methyl groups less susceptible to oxidation compared to those on an unsubstituted toluene molecule. However, the relative positioning of the substituents will lead to one methyl group being more readily oxidized than the other, allowing for selective oxidation under carefully controlled conditions.
Kinetic studies on the oxidation of similar compounds, such as 2-methylindole, have shown that the reaction can follow first-order kinetics with respect to the substrate and the oxidizing agent. ekb.eg Similar kinetic behavior could be anticipated for the oxidation of this compound.
The choice of catalysts and reagents is paramount in directing the outcome of the oxidation of this compound. Strong, non-selective oxidizing agents like potassium permanganate or chromic acid under harsh conditions are likely to lead to the complete oxidation of both methyl groups to form 5-nitroisophthalic acid.
For selective oxidation, milder and more specific reagents and catalysts are required. As indicated in patents for similar transformations, the use of a metal catalyst in combination with an oxygen source like air can facilitate the selective oxidation of one methyl group. google.comgoogle.com The catalyst, often a transition metal salt, plays a key role in activating the oxygen and promoting the initial hydrogen abstraction from the methyl group. The specific nature of the metal catalyst can influence which methyl group is preferentially oxidized.
The use of an initiator, also mentioned in the patent literature, suggests a free-radical mechanism. The initiator helps to generate the initial radicals that start the chain reaction of oxidation. By controlling the concentration of the initiator and the reaction temperature, the extent of oxidation can be managed to favor the formation of the mono-oxidized product.
The following table summarizes the role of different types of reagents and catalysts in the oxidation of methyl groups on aromatic rings.
Table 2: Role of Reagents and Catalysts in Methyl Group Oxidation
| Reagent/Catalyst Type | General Role | Potential Outcome for this compound |
|---|---|---|
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Non-selective oxidation of alkyl chains to carboxylic acids. | Formation of 5-nitroisophthalic acid. |
| Metal Catalysts (e.g., Co, Mn salts) | Activation of O₂ for selective oxidation. | Selective oxidation of one methyl group. |
| Initiators (e.g., peroxides) | Generation of free radicals to initiate oxidation. | Favors mono-oxidation under controlled conditions. |
| Nitric Acid (at high temp/pressure) | Oxidation of alkyl groups on nitroaromatics. | Can lead to a mixture of mono- and di-oxidized products. |
Theoretical and Computational Studies on 2,3 Dimethyl 5 Nitrobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within a molecule and the forces acting on its atoms.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the energy of a system. For a molecule like 2,3-dimethyl-5-nitrobenzoic acid, DFT is extensively used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.
Table 1: Illustrative Calculated Geometrical Parameters for a Dimethyl-nitrobenzoic Acid Isomer (Note: Data is illustrative for a related isomer to demonstrate typical DFT outputs.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | |
| C-C (methyl) | ~1.51 | |
| C-N (nitro) | ~1.47 | |
| N-O (nitro) | ~1.22 | |
| C-C (carboxyl) | ~1.50 | |
| C=O (carboxyl) | ~1.21 | |
| C-O (carboxyl) | ~1.35 | |
| O-H (carboxyl) | ~0.97 | |
| C-C-C (ring) | ||
| O-N-O (nitro) | ||
| C-C=O (carboxyl) | ||
| C-C-O (carboxyl) | ||
| O-C-O (carboxyl) |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, the electron-withdrawing nitro group and the electron-donating methyl groups will influence the energies and distributions of these frontier orbitals. The HOMO is likely to be distributed over the aromatic ring and the methyl groups, while the LUMO is expected to be localized primarily on the nitro group and the carboxylic acid moiety. This distribution helps in predicting how the molecule will interact with other reagents. For instance, it would be susceptible to nucleophilic attack at sites where the LUMO is concentrated and electrophilic attack where the HOMO is most prominent.
Table 2: Illustrative Frontier Molecular Orbital Energies and Properties (Note: Values are conceptual and based on trends for similar aromatic compounds.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 2.0 eV |
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of rotatable single bonds, such as the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the nitro group, means that this compound can exist in different spatial arrangements or conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion.
Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy, generating a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. For this compound, a key aspect would be to determine the preferred orientation of the carboxylic acid and nitro groups relative to the plane of the benzene (B151609) ring. Steric hindrance between the ortho-methyl group and the carboxylic acid group will likely play a significant role in determining the most stable conformation. Studies on related molecules like 2,3-dimethylbutane (B166060) illustrate the principles of how subtle differences in steric interactions can lead to a preference for certain conformations.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be used to interpret and verify experimental spectra. For this compound, key spectroscopic techniques would include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of a C=O bond or the bending of a C-H bond. The calculated frequencies and their intensities can be compared with experimental FT-IR spectra to aid in the assignment of the observed absorption bands.
NMR Spectroscopy: NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule, which are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These predictions can help in understanding the electronic structure and the nature of the electronic excitations within the molecule.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: Data is illustrative and based on typical ranges for the functional groups.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3400 |
| Carboxylic Acid | C=O stretch | ~1720 |
| Nitro Group | Asymmetric N-O stretch | ~1540 |
| Nitro Group | Symmetric N-O stretch | ~1350 |
| Aromatic Ring | C-H stretch | ~3100 |
| Methyl Group | C-H stretch | ~2950 |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can provide detailed insights into the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying and characterizing the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For this compound, one could model various reactions, such as its synthesis or its participation in further chemical transformations. For example, the mechanism of electrophilic nitration to form a related dinitrobenzoic acid could be investigated. Computational studies on similar reactions, such as the cycloaddition reactions of nitroalkenes, demonstrate how DFT can be used to determine whether a reaction proceeds through a stepwise or concerted mechanism and to identify the kinetic and thermodynamic factors that control the reaction outcome. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the rate of the reaction.
Computational Studies of Intermolecular Interactions and Supramolecular Chemistry
The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely that this compound forms hydrogen-bonded dimers in the solid state, similar to what is observed for many other carboxylic acids. The nitro group can also participate in weaker C-H···O hydrogen bonds with the methyl groups or aromatic C-H bonds of neighboring molecules. Computational studies can be used to calculate the strength of these interactions and to explore different possible crystal packing arrangements. Understanding these interactions is crucial for the field of crystal engineering, where the goal is to design materials with specific properties by controlling their supramolecular assembly.
Advanced Applications and Potential in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
As a functionalized benzoic acid, 2,3-Dimethyl-5-nitrobenzoic acid serves as a valuable building block in organic synthesis. Its chemical structure contains two key reactive sites: the carboxylic acid group and the nitro group. The carboxylic acid moiety readily undergoes esterification, as evidenced by the existence of derivatives such as 2,3-Dimethyl-5-nitro-benzoic acid 2-chloro-phenyl ester and 2,3-Dimethyl-5-nitro-benzoic acid 2,3-dimethyl-phenyl ester. guidechem.com This reactivity allows for its incorporation into larger molecular frameworks.
The nitro group can be reduced to an amine, which then opens up a wide array of further chemical transformations, including diazotization and amide bond formation. This dual functionality makes it a potentially versatile intermediate for the synthesis of more complex molecules. However, detailed research findings specifically documenting its use as a building block in the synthesis of intricate, multi-step target molecules are not extensively reported in publicly available literature. The general reactivity of related nitrobenzoic acid derivatives suggests its potential utility in constructing compounds for the pharmaceutical and agrochemical industries. google.com
Precursor for Advanced Organic Molecules and Functional Materials
The potential of this compound as a precursor for advanced organic molecules and functional materials stems from the transformability of its functional groups. The reduction of the nitro group to an amine yields an amino-dimethylbenzoic acid derivative. Such aminobenzoic acids are key components in the synthesis of various dyes and polymers. wikipedia.org For instance, analogous aminobenzoic acids are used to create azo dyes or are incorporated into polymer backbones to enhance thermal stability and mechanical properties.
While the theoretical potential is clear, specific examples of this compound being used to create functional materials like specialized polymers, coatings, or electronic materials are not well-documented in current research. The development of such materials from this specific precursor remains an area for future exploration.
Exploration in Catalytic Applications and Reaction Development
Currently, there is a lack of available scientific literature detailing the exploration of this compound in catalytic applications. Its structure does not immediately suggest inherent catalytic activity in the manner of organocatalysts or transition metal ligands, although its derivatives could potentially be developed for such roles. For example, the amino derivative obtained after reduction could serve as a ligand for metal catalysts.
Furthermore, no studies were found that focus on using this compound in the development of new chemical reactions. Its role appears to be confined to that of a substrate or intermediate rather than a catalyst or a key component in novel reaction discovery. The broader field of nitrobenzoic acids has seen some use in specialized reactions, but these are not specific to the 2,3-dimethyl-5-nitro isomer. ncert.nic.in
Future Research Directions and Emerging Trends for 2,3 Dimethyl 5 Nitrobenzoic Acid
Development of Highly Efficient and Stereoselective Synthetic Routes
The synthesis of substituted benzoic acids is a well-established field, yet there remains a need for more efficient and selective methods, particularly for polysubstituted derivatives like 2,3-Dimethyl-5-nitrobenzoic acid. Future research will likely target the development of synthetic pathways that offer high yields, utilize milder reaction conditions, and minimize waste.
A key challenge in synthesizing this molecule is the precise control over the regioselectivity of the nitration step and the oxidation of a methyl group to a carboxylic acid without affecting the other methyl group. While classical methods may exist, emerging trends point towards the use of novel catalytic systems.
Potential Future Synthetic Strategies:
| Strategy | Description | Potential Advantages |
| Directed C-H Activation/Oxidation | Utilizing transition-metal catalysts to selectively activate and oxidize the C-H bonds of one methyl group in a precursor like 1,2-dimethyl-4-nitrobenzene. | High atom economy, potential for fewer steps, and precise regiocontrol. |
| Flow Chemistry Synthesis | Employing microreactor technology to perform nitration and oxidation reactions. | Enhanced safety, better control over reaction parameters (temperature, pressure), and potential for higher yields and purity. |
| Biocatalytic Oxidation | Using engineered enzymes (e.g., oxidases) to selectively oxidize a methyl group in a non-activated aromatic ring. | High selectivity under mild, environmentally friendly conditions. |
Furthermore, while this compound itself is achiral, the introduction of stereocenters through derivatization is a significant area of interest. Future synthetic work could focus on developing stereoselective routes to derivatives, which is crucial for applications in pharmaceuticals and materials science. nih.govrsc.org This might involve the use of chiral catalysts or auxiliaries in reactions involving the carboxylic acid or nitro group.
Exploration of Novel Derivatization Pathways and Functional Group Transformations
The two functional groups on this compound—the carboxylic acid and the nitro group—offer a rich platform for chemical modification. Future research will undoubtedly delve into new ways to transform these groups to create a diverse library of derivatives with unique properties.
The reduction of the nitro group to an amine is a fundamental transformation that opens the door to a vast array of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic structures. quora.com Similarly, the carboxylic acid group can be converted into esters, amides, acid chlorides, and other functionalities. ncert.nic.in
Emerging Derivatization Research Areas:
Late-Stage Functionalization: Developing methods to introduce new functional groups onto the aromatic ring of this compound or its derivatives, allowing for rapid diversification of molecular structures.
Orthogonal Protection Strategies: In derivatives where both the amine (from the reduced nitro group) and the carboxylic acid are present, developing protection schemes that allow for selective reaction at one site while the other remains inactive.
Multicomponent Reactions: Utilizing the functional groups of this compound derivatives in one-pot, multicomponent reactions (MCRs) to build complex molecules efficiently.
Advanced Spectroscopic and Crystallographic Investigations Under Extreme Conditions
Understanding the behavior of this compound under non-standard conditions (e.g., high pressure, low temperature) can provide valuable insights into its structural stability, intermolecular forces, and potential phase transitions. While standard spectroscopic and crystallographic data exist for similar compounds, investigations under extreme conditions represent a significant frontier.
High-pressure crystallography, for instance, can reveal how intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid and nitro groups, compress and change. This can lead to the discovery of new polymorphic forms with different physical properties. Advanced spectroscopic techniques, such as variable-temperature solid-state NMR, can probe the dynamic behavior of the molecule in the solid state.
In-depth Computational Analysis of Complex Reaction Systems and Intermolecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental research. researchgate.net Future studies will likely employ sophisticated computational models to gain a deeper, atom-level understanding of this compound.
Potential Computational Research Focuses:
| Area of Investigation | Computational Methods | Potential Insights |
| Reaction Mechanisms | DFT, Transition State Searching | Elucidating the step-by-step mechanism of synthetic and derivatization reactions, identifying key intermediates and energy barriers. researchgate.net |
| Intermolecular Interactions | DFT with dispersion corrections, NBO analysis | Quantifying the strength and nature of hydrogen bonds and other non-covalent interactions that govern crystal packing and supramolecular assembly. researchgate.net |
| Spectroscopic Prediction | TD-DFT, NMR chemical shift calculations | Predicting spectroscopic properties (UV-Vis, NMR, IR) to aid in the interpretation of experimental data and confirm structural assignments. |
| Molecular Dynamics | MD simulations | Simulating the dynamic behavior of the molecule in solution or in the solid state to understand conformational flexibility and interactions with its environment. researchgate.net |
These computational studies can guide experimental work by predicting the most promising synthetic routes, identifying stable crystal structures, and explaining observed chemical properties.
Investigation of Supramolecular Assemblies and Their Tailored Material Properties
Crystal engineering is a field that focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. dariobraga.it The functional groups of this compound make it an excellent candidate for constructing novel supramolecular assemblies.
The carboxylic acid group is a robust hydrogen bond donor and acceptor, often forming dimeric "R22(8)" synthons. The nitro group can also act as a hydrogen bond acceptor. The interplay between these groups, along with other potential non-covalent interactions (like C-H···O bonds), can be exploited to create a variety of crystalline architectures, including co-crystals. bohrium.com
Future research in this area will focus on forming co-crystals of this compound with other molecules (co-formers) to tailor physical properties such as solubility, melting point, and stability. researchgate.net By carefully selecting co-formers, it may be possible to design materials with specific optical or electronic properties, driven by the charge-transfer characteristics often associated with nitroaromatic compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-Dimethyl-5-nitrobenzoic acid, and how can purity be optimized?
- Methodology :
- Nitration of Precursors : Start with 2,3-dimethylbenzoic acid. Perform nitration using a mixture of concentrated HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) to direct nitro-group substitution to the para position relative to the carboxyl group .
- Purification : Recrystallize the crude product using a solvent system like ethanol/water. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% H₃PO₄) or by monitoring melting point consistency (compare with literature values if available) .
- Key Considerations : Monitor reaction regioselectivity; steric effects from methyl groups may influence nitration efficiency.
Q. How can the molecular structure of this compound be confirmed spectroscopically?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. The aromatic protons adjacent to nitro and methyl groups will show distinct splitting patterns (e.g., deshielded protons near NO₂) .
- IR Spectroscopy : Identify characteristic peaks: ~1700 cm⁻¹ (carboxylic acid C=O), ~1520 and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- Mass Spectrometry : Compare fragmentation patterns with databases like NIST Chemistry WebBook for nitroaromatic acids .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic ambiguities in this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation). Optimize crystal growth via slow evaporation in DMSO/water .
- Structure Solution : Employ SHELXT for automated space-group determination and initial phase refinement. Verify hydrogen bonding and torsion angles using SHELXL for high-precision refinement .
- Validation : Cross-check thermal displacement parameters and residual electron density maps to confirm methyl/nitro group orientations .
Q. How do substituent effects (methyl and nitro groups) influence the compound’s reactivity in carboxylation or decarboxylation reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density maps and predict reactive sites. Compare with experimental kinetic data .
- Experimental Probes : Conduct controlled decarboxylation in acidic/basic conditions. Monitor CO₂ evolution via gas chromatography and correlate with substituent electronic effects (e.g., nitro’s electron-withdrawing nature stabilizes intermediates) .
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, if NMR suggests unexpected tautomerism, confirm via X-ray hydrogen-bonding networks .
- Solvent/State Effects : Account for solvent polarity in solution-phase spectra vs. solid-state crystallographic data. Use temperature-dependent NMR to probe dynamic effects .
Q. What advanced techniques are used to assess thermal stability and decomposition pathways?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Identify decomposition onset temperatures and correlate with methyl/nitro group loss (monitor mass loss ~150–200°C) .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic events (e.g., nitro group decomposition) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products to infer mechanistic pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
